molecular formula C8H15NO2 B14631698 5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol CAS No. 53009-15-7

5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol

Cat. No.: B14631698
CAS No.: 53009-15-7
M. Wt: 157.21 g/mol
InChI Key: QSEBUVNPCAHKHF-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the isoxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydroxylamine with 3-methyl-2-butanone in the presence of an acid catalyst can lead to the formation of the desired isoxazole compound. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds, allowing for better control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butyl)-2-methylisoxazole: Similar structure but lacks the hydroxyl group.

    3-Methyl-4,5-dihydroisoxazole: Similar structure but lacks the tert-butyl group.

    5-(Tert-butyl)-4,5-dihydroisoxazole: Similar structure but lacks the methyl group.

Uniqueness

5-(Tert-butyl)-3-methyl-4,5-dihydroisoxazol-5-ol is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these groups with the isoxazole ring imparts distinct properties that differentiate it from other similar compounds .

Properties

CAS No.

53009-15-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-tert-butyl-3-methyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C8H15NO2/c1-6-5-8(10,11-9-6)7(2,3)4/h10H,5H2,1-4H3

InChI Key

QSEBUVNPCAHKHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)(C(C)(C)C)O

Origin of Product

United States

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